N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetamide is a complex organic compound that features an imidazole ring fused with a benzimidazole structure
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C23H25N5O3/c1-3-4-13-27-22(31)20(28-19-8-6-5-7-18(19)26-23(27)28)14-21(30)25-17-11-9-16(10-12-17)24-15(2)29/h5-12,20H,3-4,13-14H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
KWWHVULOVCGXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: A bactericidal agent with an imidazole ring.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetamide is unique due to its specific structural features, which combine both imidazole and benzimidazole moieties. This dual structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features an acetylamino group and an imidazo-benzimidazole moiety, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, including MEK1/2. Evidence suggests that this compound may inhibit cell proliferation in leukemia cell lines through kinase modulation .
- Cell Cycle Arrest : Studies on related compounds demonstrate that they induce G0/G1 arrest in cancer cell lines, suggesting that this compound may also affect cell cycle regulation .
Biological Activity Data
The following table summarizes the biological activity findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MV4-11 (acute leukemia) | 0.3 | Inhibition of MEK1/2 |
| Study 2 | MOLM13 (acute monocytic) | 1.2 | Down-regulation of phospho-ERK1/2 |
| Study 3 | BRAF mutant melanoma | 14 - 50 | G0/G1 arrest |
Case Study 1: Inhibition of Leukemia Cell Proliferation
In a study focusing on acute biphenotypic leukemia MV4-11 cells, this compound demonstrated significant inhibition of cell growth with an IC50 value of approximately 0.3 µM. This effect was attributed to the compound's ability to inhibit MEK1/2 kinase pathways, leading to reduced phosphorylation of ERK1/2 and downstream signaling molecules like p70S6K .
Case Study 2: Impact on Melanoma Cells
Another investigation assessed the compound's efficacy against BRAF mutant melanoma cells. The results indicated that the compound could induce a G0/G1 phase arrest at low doses (GI50 values ranging from 14 to 50 nM), highlighting its potential as a therapeutic agent in targeting specific mutations prevalent in melanoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
